molecular formula C18H23N3O4S B14933680 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(4-sulfamoylbenzyl)acetamide

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B14933680
M. Wt: 377.5 g/mol
InChI Key: HDEXVSPFYJADES-UHFFFAOYSA-N
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Description

2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide is a complex organic compound that features a pyrrole ring, an oxane ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the construction of the oxane ring. The final step involves the introduction of the sulfonamide group. Common reagents used in these reactions include pyrrole, oxane derivatives, and sulfonamide precursors. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. The optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide is unique due to its combination of a pyrrole ring, an oxane ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .

Properties

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

IUPAC Name

2-(4-pyrrol-1-yloxan-4-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C18H23N3O4S/c19-26(23,24)16-5-3-15(4-6-16)14-20-17(22)13-18(7-11-25-12-8-18)21-9-1-2-10-21/h1-6,9-10H,7-8,11-14H2,(H,20,22)(H2,19,23,24)

InChI Key

HDEXVSPFYJADES-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)N3C=CC=C3

Origin of Product

United States

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